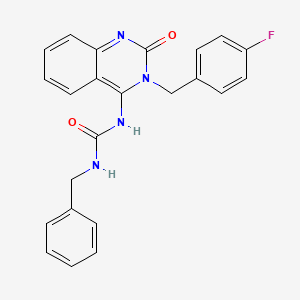
(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions using benzyl halides.
Formation of the Urea Moiety: The final step involves the reaction of the quinazolinone derivative with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, isocyanates, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be studied for its potential to inhibit specific enzymes or pathways in biological systems.
Medicine
In medicine, this compound may be investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.
Benzyl Ureas: Compounds with similar benzyl urea moieties, such as N-benzyl-N’-phenylurea.
Uniqueness
(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to the specific combination of its quinazolinone core and benzyl urea moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H19FN4O2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-benzyl-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O2/c24-18-12-10-17(11-13-18)15-28-21(19-8-4-5-9-20(19)26-23(28)30)27-22(29)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,25,27,29) |
InChI Key |
JYTVMNSNWIGWQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


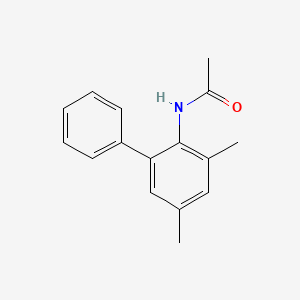
![(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate](/img/structure/B14126141.png)
![1-Hexyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B14126144.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126145.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)
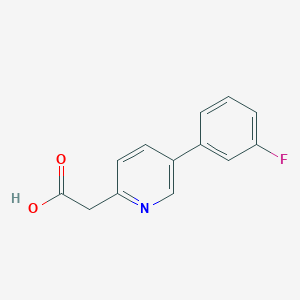
![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
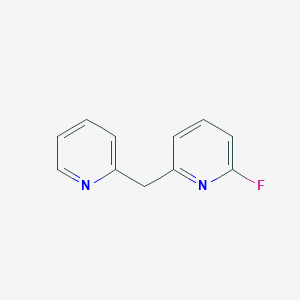
![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)
![5-[(3,5-Dimethylphenyl)amino]pentanoic acid](/img/structure/B14126194.png)
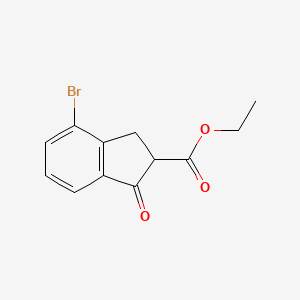
![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)
